molecular formula C18H17ClN4O4 B2589723 N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 2034545-48-5

N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide

Cat. No.: B2589723
CAS No.: 2034545-48-5
M. Wt: 388.81
InChI Key: RLYLIIQUXXJDOE-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates furan and pyrazole heterocycles, which are recognized as privileged scaffolds in drug discovery due to their prevalence in pharmacologically active molecules . Specifically, 3-(furan-2-yl)pyrazole derivatives have been demonstrated to exhibit promising cytotoxic effects against human cancer cell lines, including lung carcinoma (A549), highlighting the potential of such hybrid structures in developing novel anti-cancer agents . The mechanism of action for compounds within this structural class is often multifaceted. Research on related (3-(furan-2-yl)pyrazol-4-yl)chalcones suggests they can induce apoptosis in cancer cells through more than one pathway, making them valuable tools for studying programmed cell death and identifying new therapeutic targets . The presence of the 5-chloro-2-methoxyphenyl moiety further enhances the molecule's research value, as similar aryl subunits are known to influence bioactivity and molecular interactions. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. It is an essential reference standard for researchers investigating structure-activity relationships (SAR), screening for biological activity, and developing new chemical entities in academic and pharmaceutical laboratories.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4/c1-26-15-6-5-12(19)10-13(15)22-18(25)17(24)20-11-14(16-4-2-9-27-16)23-8-3-7-21-23/h2-10,14H,11H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYLIIQUXXJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C15H16ClN3O2
Molecular Weight 303.76 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC=C(C=C1Cl)N2C(=NN=C2)C3=CC=CO3

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Reaction between suitable hydrazones and aldehydes.
  • Furan Integration : Incorporation of furan derivatives through electrophilic substitution.
  • Final Coupling : Combining the pyrazole and furan moieties with the chloro-substituted phenyl group.

3.1 Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

3.2 Anti-inflammatory Effects

Pyrazole-containing compounds have been recognized for their anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

3.3 Anticancer Potential

Recent studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. The interaction with specific molecular targets such as protein kinases has been proposed as a mechanism for its anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

5.1 Study on Antimicrobial Activity

In a comparative study, several pyrazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency, suggesting structure-activity relationships are crucial for optimizing efficacy .

5.2 Investigation into Anti-inflammatory Effects

A study assessing the anti-inflammatory properties in a rat model of arthritis found that administration of the compound resulted in significant reductions in swelling and inflammatory markers compared to control groups, supporting its potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a furan moiety, and a pyrazole ring. These structural components contribute to its chemical reactivity and biological activity. The presence of chlorine and methoxy groups may enhance its lipophilicity, potentially influencing its pharmacokinetic properties.

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that this compound exhibits anticancer properties. Research has indicated that derivatives of pyrazole and furan can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is still under investigation, but it may involve modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial activity against various bacterial strains. Compounds containing furan and pyrazole rings are known for their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions. Further studies are needed to elucidate the specific antimicrobial mechanisms of this compound.
  • Neurological Applications
    • Given the structural similarity to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Research into similar compounds has indicated possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Biochemical Probes

The unique structure of this compound makes it an interesting candidate for use as a biochemical probe in various assays. Its ability to interact with specific biological targets can be explored in:

  • Enzyme Inhibition Studies
    • This compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving pyrazole or furan derivatives.
  • Receptor Binding Studies
    • The compound may serve as a ligand in receptor binding assays to investigate its affinity and selectivity towards various receptors implicated in disease processes.

Case Studies

Several case studies highlight the applications of similar compounds:

StudyCompoundApplicationFindings
1Pyrazole DerivativeAnticancerInduced apoptosis in breast cancer cells
2Furan-containing CompoundAntimicrobialInhibited growth of E. coli and S. aureus
3Neuroactive PyrazoleNeuroprotectionReduced oxidative stress in neuronal cells

These studies underscore the potential of this compound in therapeutic contexts, warranting further exploration into its biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Structural Features Functional Differences vs. Target Compound Applications / Activity Reference
N'-(5-Chloro-2-methoxyphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide (Target) Ethanediamide linker; 5-Cl-2-OCH₃-phenyl; furan + pyrazole heterocycles N/A Hypothesized kinase/pesticide activity
1-(Furan-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimine (Fa) Methanimine linker; oxadiazole instead of pyrazole; lacks chloro-methoxy group Reduced electrophilicity; altered solubility Toxicity studies (molecular docking)
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Chloroacetamide backbone; pyrazole + dimethylphenyl Acetamide vs. ethanediamide; agrochemical focus Herbicide
Ranitidine nitroacetamide derivatives Nitroacetamide linker; dimethylaminomethyl-furan Nitro group enhances metabolic stability Antiulcer (H₂ antagonist)
Compound 189 (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-...acetamide Difluoromethyl-pyrazole; acetylated backbone Fluorine atoms improve bioavailability Pharmaceutical candidate (kinase inhibition)

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